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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and symmetry

of bastnasite, a group of rare-earth fluorocarbonate minerals. The information presented

herein is intended to serve as a core reference for researchers, scientists, and professionals in

drug development who require a detailed understanding of this mineral's crystallography.

Introduction to Bastnasite
Bastnasite is a primary source of rare-earth elements (REEs), which are critical components in

a wide array of advanced technologies. The bastnasite group consists of three principal

members, distinguished by the dominant rare-earth element in their composition: Bastnasite-

(Ce), Bastnasite-(La), and Bastnasite-(Y).[1][2] Understanding the precise atomic

arrangement and symmetry of these minerals is fundamental to optimizing their extraction and

processing, as well as for exploring their potential applications in fields such as catalysis and

materials science.

The generalized chemical formula for bastnasite is (REE)CO₃F, where REE predominantly

represents cerium, lanthanum, or yttrium.[3] All members of the bastnasite group crystallize in

the hexagonal system, exhibiting a layered structure that accommodates the rare-earth

elements.[2][3][4][5][6]
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The crystal structure of bastnasite is characterized by alternating layers of (REE)F³⁺ sheets

and CO₃²⁻ groups stacked along the c-axis.[2][7] This arrangement results in a hexagonal

crystal system. The symmetry and unit cell dimensions vary slightly between the different

members of the group, primarily due to the differing ionic radii of the dominant rare-earth

elements.

Quantitative Crystallographic Data
The following tables summarize the key crystallographic data for the three primary members of

the bastnasite group.

Table 1: Unit Cell Parameters of Bastnasite Group Minerals

Mineral a (Å) c (Å) c/a ratio
Unit Cell
Volume (Å³)

Bastnasite-(Ce) 7.118(1) - 7.16 9.762(1) - 9.79 1.371 - 1.367 428.34 - 434.65

Bastnasite-(La) 7.094 - 7.118 9.718 - 9.762 1.370 - 1.371 423.5 - 428.34

Bastnasite-(Y) 6.57(2) 9.48(2) 1.443 354.38

Data sourced from multiple references, including[4][5][6][8][9].

Table 2: Crystal System and Space Group of Bastnasite Group Minerals

Mineral Crystal System Space Group Point Group

Bastnasite-(Ce) Hexagonal P-62c 6m2

Bastnasite-(La) Hexagonal P-62c 6m2

Bastnasite-(Y) Hexagonal P-62c 6m2

Data sourced from multiple references, including[1][4][5][6][10][11][12][13][14][15].
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The crystal structure of bastnasite is primarily determined using single-crystal and powder X-

ray diffraction (XRD) techniques. Neutron diffraction has also been employed to provide

complementary information, particularly for locating lighter atoms in the presence of heavy rare-

earth elements.[16]

Single-Crystal X-ray Diffraction Protocol
A generalized protocol for the determination of the bastnasite crystal structure using single-

crystal XRD is as follows:

Crystal Selection and Mounting: A small, single crystal of bastnasite with well-defined faces

and minimal defects is carefully selected under a polarizing microscope. The crystal is then

mounted on a goniometer head using a suitable adhesive.

Data Collection: The mounted crystal is placed on a diffractometer equipped with a

monochromatic X-ray source (e.g., Mo Kα radiation). The crystal is rotated through a series

of angles, and the diffraction pattern is recorded on a detector (e.g., a CCD or CMOS

detector). A full sphere of diffraction data is collected to ensure data completeness and

redundancy.

Data Reduction: The raw diffraction data is processed to correct for various experimental

factors, including background scattering, Lorentz polarization, and absorption. The intensities

of the reflections are integrated and scaled.

Structure Solution: The positions of the heavy atoms (the rare-earth elements) are typically

determined using direct methods or Patterson synthesis.

Structure Refinement: The initial atomic model is refined using a least-squares minimization

procedure. In this step, the atomic coordinates, anisotropic displacement parameters, and

site occupancy factors are adjusted to minimize the difference between the observed and

calculated structure factors.

Validation: The final crystal structure model is validated using various crystallographic

criteria, such as the R-factor, goodness-of-fit, and residual electron density maps.
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Powder XRD is a complementary technique used for phase identification and the determination

of lattice parameters. A finely ground powder of the bastnasite sample is exposed to a

monochromatic X-ray beam, and the diffraction pattern is recorded as a function of the

scattering angle (2θ). The positions and intensities of the diffraction peaks are characteristic of

the crystal structure. Rietveld refinement of the powder diffraction data can be used to refine

the crystal structure parameters.[17][18][19][20]

Logical Relationship of Bastnasite Crystal
Structures
The crystal structures of the different bastnasite-group minerals are isostructural, meaning

they share the same fundamental atomic arrangement and symmetry. The primary difference

between them lies in the substitution of the dominant rare-earth element at the cation site,

which leads to slight variations in the unit cell dimensions. This relationship can be visualized

as a central structural framework with variable chemical composition.
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Relationship between Bastnasite's Core Structure and Compositional Variants.

Conclusion
The crystal structure and symmetry of bastnasite are well-characterized, with all members of

the group belonging to the hexagonal crystal system and the P-62c space group. The subtle

differences in their unit cell parameters are a direct consequence of the varying ionic radii of

the dominant rare-earth elements. A thorough understanding of these crystallographic details is

essential for the continued development of efficient extraction and processing technologies for

these critical rare-earth-bearing minerals and for exploring their potential in advanced material

applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1170425#bastnasite-crystal-structure-and-symmetry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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